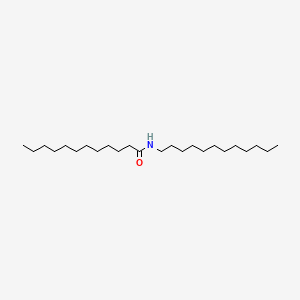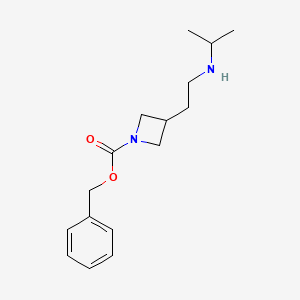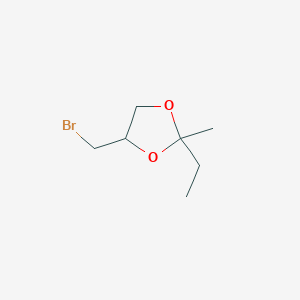![molecular formula C14H18N2O B13950792 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxypropyl)-4-methyl-1H-pyrrole with pyridine under specific conditions. The reaction typically requires a catalyst and an organic solvent to facilitate the process. For instance, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is well-documented for forming carbon-carbon bonds between pyrrole and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing the reactants in an organic solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce fully saturated pyrrolidine-pyridine compounds .
Scientific Research Applications
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)-4-methyl-1H-pyrrole: Shares the pyrrole ring but lacks the pyridine moiety.
2-Methyl-1H-pyrrole: Similar pyrrole structure but without the methoxypropyl and pyridine groups.
Pyridine: Contains the pyridine ring but lacks the fused pyrrole structure.
Uniqueness
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-[1-(3-methoxypropyl)-4-methylpyrrol-2-yl]pyridine |
InChI |
InChI=1S/C14H18N2O/c1-12-10-14(13-6-3-4-7-15-13)16(11-12)8-5-9-17-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI Key |
GXSYSZCUCKOPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C2=CC=CC=N2)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



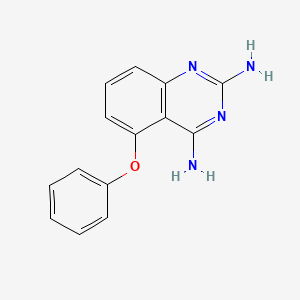
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
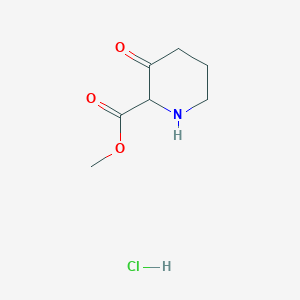
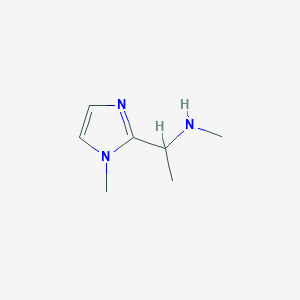
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
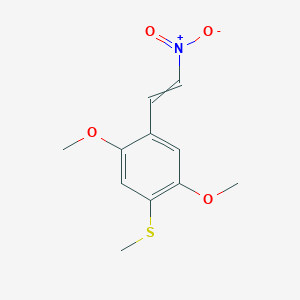
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
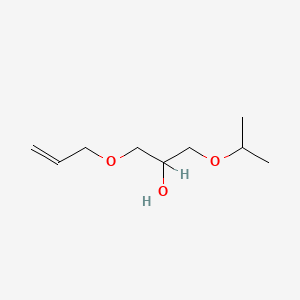
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
